2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that features a bromophenyl group attached to a sulfanyl-methyl group, which is further connected to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-bromobenzyl chloride with 4,5-dihydro-1H-imidazole-2-thione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfanyl group can form covalent bonds with nucleophilic residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 3-(4-Bromophenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-Bromo-2-fluorophenyl)methyl]sulfanyl]acetic acid
Uniqueness
2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of a bromophenyl group and a dihydroimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11BrN2S |
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Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11BrN2S/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
PGUAWLBBYSHSJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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